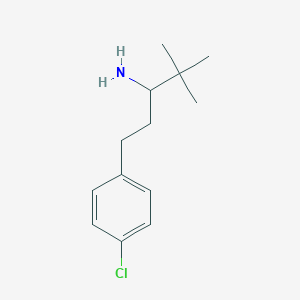
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" is a chemical entity that can be associated with a class of compounds that have been synthesized for various biological activities, including anticancer properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to understanding its potential synthesis and properties.
Synthesis Analysis
The synthesis of compounds related to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, a series of compounds were synthesized by modifying the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to produce potential histone deacetylase inhibitors (HDACIs) . These processes could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" has been characterized using various spectroscopic techniques, including NMR and IR, and confirmed by X-ray crystallography . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of such molecules, which are crucial for understanding their biological activities.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their ability to form C-C bonds with C-active nucleophiles and through their interactions with biological targets . The compounds exhibit selective inhibition of cancer cell proliferation, suggesting that "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" could also be designed to selectively interact with specific biological pathways or targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" have been deduced from spectroscopic data and molecular docking studies . These compounds show selective cytotoxicity towards cancer cells, and their physical properties such as solubility and stability can be inferred from their chemical structures and the functional groups present.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on compounds structurally related to 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine has been focused on their synthesis and structural analysis. For example, a study on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcased the compound's formation via cyclization and highlighted the crystal packing characterized by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017). This study exemplifies the research interest in the synthesis methods and the structural properties of chlorophenyl derivatives, contributing to the broader understanding of their chemical behavior and potential applications.
Potential Anticancer Activity
Another significant area of research involves modifying the chemical structure of chlorophenyl derivatives to evaluate their potential anticancer activity. For instance, Rayes et al. (2019) synthesized a series of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, aiming to explore their potency as histone deacetylase inhibitors (HDACIs). Their work highlighted the synthesis process and the expected anticancer activity of these derivatives, marking an important step towards developing new therapeutic agents (Rayes et al., 2019).
Material Science and Polymer Synthesis
In the field of material science and polymer synthesis, research has been conducted on the use of aromatic amine ligands, including those related to chlorophenyl derivatives, for creating highly active catalyst systems. Kim et al. (2018) investigated catalyst systems for polymerizing 2,6-dimethylphenol, using various aromatic amine ligands, which demonstrated the efficiency of these systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) with high reaction rates and low by-product production (Kim et al., 2018).
Fluorescence Enhancement
The research also extends into the field of photochemistry, where Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including those similar to 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine. Their findings revealed that the introduction of N-phenyl substituents leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields, indicating the potential for developing high-efficiency fluorescent materials (Yang et al., 2002).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCUAACDYXPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

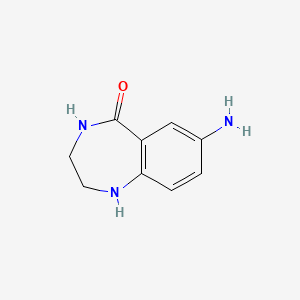
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
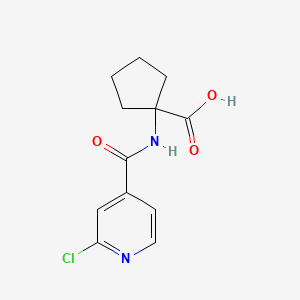
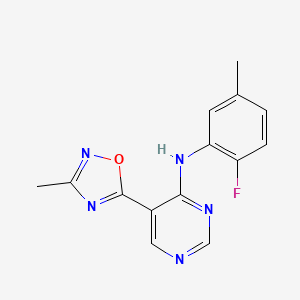
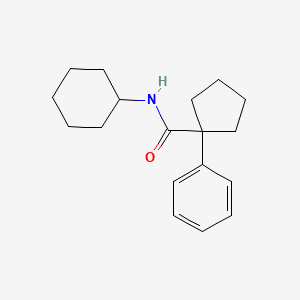
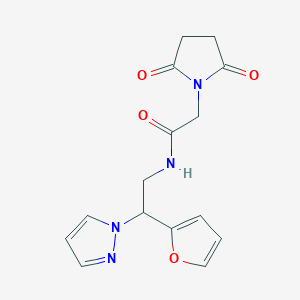
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
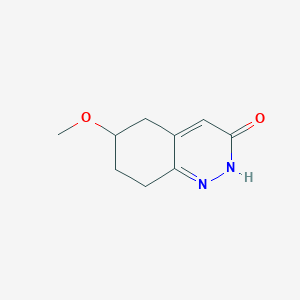
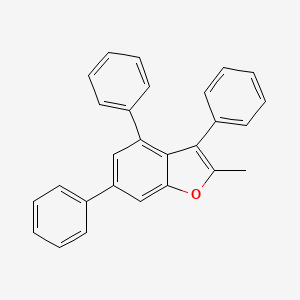
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
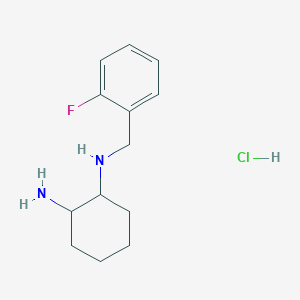
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)